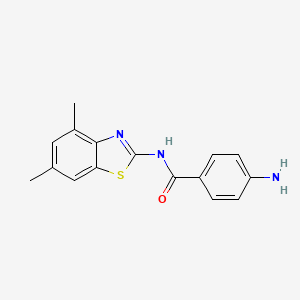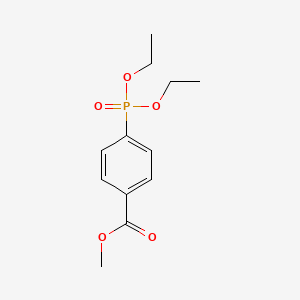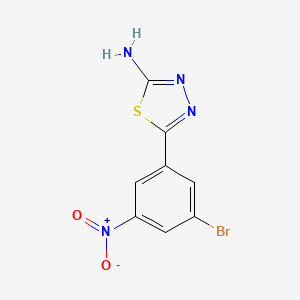
5-Bromo-4-(2,4,5-trimethylphenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022754 is a chemical compound with unique properties that have garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The preparation of MFCD33022754 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Analyse Chemischer Reaktionen
MFCD33022754 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .
Wissenschaftliche Forschungsanwendungen
MFCD33022754 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating various diseases. Industrially, it is used in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of MFCD33022754 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
MFCD33022754 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include dichloroaniline and other aniline derivatives. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. MFCD33022754 stands out due to its unique combination of properties that make it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C13H13BrN2O |
|---|---|
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
5-bromo-4-(2,4,5-trimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H13BrN2O/c1-7-4-9(3)10(5-8(7)2)12-13(14)16-11(6-17)15-12/h4-6H,1-3H3,(H,15,16) |
InChI-Schlüssel |
PSDOAFKIXMVOAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C2=C(NC(=N2)C=O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)

![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)








![Ethyl 2-Thioxobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13692328.png)

